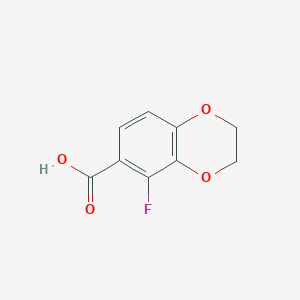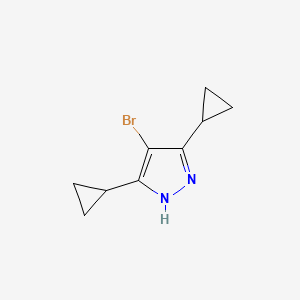
2,2-Dimethyl-4-phenylpentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- is an organic compound with the molecular formula C13H17N. It is also known by its IUPAC name, 2,2-dimethyl-4-phenylpentanenitrile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- typically involves the reaction of benzyl chloride with isobutyronitrile in the presence of a strong base such as sodium amide. The reaction proceeds via a nucleophilic substitution mechanism, where the benzyl chloride reacts with the isobutyronitrile to form the desired product .
Industrial Production Methods
Industrial production of Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions
Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The aromatic ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- can be compared with other similar compounds such as:
Benzyl cyanide: Similar structure but lacks the alpha,alpha,gamma-trimethyl substitution.
Phenylacetonitrile: Similar structure but with a different substitution pattern.
2,2-dimethyl-4-phenylbutanenitrile: Similar structure but with different positional isomerism.
The uniqueness of Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
75490-39-0 |
|---|---|
Fórmula molecular |
C13H17N |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-phenylpentanenitrile |
InChI |
InChI=1S/C13H17N/c1-11(9-13(2,3)10-14)12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3 |
Clave InChI |
GWCCFAFCQHECBM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)C#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12093730.png)
![1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B12093734.png)

![1-Methoxy-8-aMino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B12093750.png)



